molecular formula C15H9ClF3N3O8S B2379228 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide CAS No. 78068-30-1

5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide

Cat. No.: B2379228
CAS No.: 78068-30-1
M. Wt: 483.76
InChI Key: ONUIAAYBEYBWRZ-UHFFFAOYSA-N
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Description

5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple functional groups, including chloro, nitro, trifluoromethyl, phenoxy, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and sulfonylation reactions. The process begins with the nitration of a suitable aromatic precursor, followed by chlorination to introduce the chloro group. The trifluoromethyl group is then added through a separate reaction, and the phenoxy group is introduced via a nucleophilic substitution reaction. Finally, the methylsulfonyl and nitro groups are added through sulfonylation and nitration reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include amine derivatives, nitroso compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the nitro and chloro groups may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O8S/c1-31(28,29)20-14(23)9-6-8(2-3-11(9)21(24)25)30-13-10(16)4-7(15(17,18)19)5-12(13)22(26)27/h2-6H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIAAYBEYBWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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